molecular formula C25H25N3O3S2 B3305366 4-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide CAS No. 923147-55-1

4-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide

Cat. No.: B3305366
CAS No.: 923147-55-1
M. Wt: 479.6 g/mol
InChI Key: DJEHWMNTVCXSBP-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzenesulfonyl group, a benzothiazole ring, and a pyridine moiety, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced by reacting the benzothiazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a pyridine-containing reagent.

    Formation of the Butanamide Linkage: The final step involves the formation of the butanamide linkage by reacting the intermediate compound with butanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenated reagents, bases like sodium hydroxide, and solvents such as dichloromethane or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-(5-benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide: Shares structural similarities with the presence of a benzene ring and pyridine moiety.

    Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate: Contains a benzene ring and similar functional groups.

Uniqueness

4-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-18-10-11-22-24(19(18)2)27-25(32-22)28(17-20-12-14-26-15-13-20)23(29)9-6-16-33(30,31)21-7-4-3-5-8-21/h3-5,7-8,10-15H,6,9,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEHWMNTVCXSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide
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4-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide
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4-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide
Reactant of Route 4
4-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide
Reactant of Route 5
Reactant of Route 5
4-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide
Reactant of Route 6
Reactant of Route 6
4-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide

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